molecular formula C11H9NO4 B1599372 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetamide CAS No. 101999-45-5

2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetamide

Cat. No. B1599372
M. Wt: 219.19 g/mol
InChI Key: YXBOCMCJTKIUAP-UHFFFAOYSA-N
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Description



  • “2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetamide” is a coumarin derivative.

  • It belongs to the class of heterocyclic compounds and is structurally related to chromones.

  • The compound has a benzene ring fused with an α-pyrone nucleus.





  • Synthesis Analysis



    • The synthesis of 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetamide can be achieved through various methods, including O-acylation reactions.

    • For example, it can be synthesized by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in the presence of triethylamine.





  • Molecular Structure Analysis



    • The molecular structure of 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetamide consists of a coumarin ring system.

    • The compound has a hydroxyl group at position 7 and an acetyl group at position 2.





  • Chemical Reactions Analysis



    • The compound can undergo various chemical reactions typical of coumarins, including nucleophilic substitutions, cyclizations, and oxidation reactions.





  • Physical And Chemical Properties Analysis



    • The compound’s physical properties include its melting point, solubility, and stability.

    • Its chemical properties involve reactivity with other compounds and potential functional group transformations.




  • Scientific Research Applications

    Design and Synthesis of Thiazolidin-4-ones

    • Research has demonstrated the synthesis of thiazolidin-4-ones based on (7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid, highlighting a multi-step process involving the reaction of this compound with different aromatic aldehydes to yield Schiff's bases, which are then used to synthesize thiazolidin-4-ones. These compounds are proposed for antibacterial activity testing against both Gram-positive and Gram-negative bacteria (Čačić et al., 2009).

    Antibacterial Effects and Synthesis of Derivatives

    • A study on the synthesis of new derivatives from 4-hydroxy-chromen-2-one reported the creation of compounds with high levels of antibacterial activity. The research emphasizes the organic synthesis of these compounds and their characterization, suggesting their potential as novel organic compounds with significant antibacterial properties (Behrami & Dobroshi, 2019).

    Antioxidant Activity of Coumarin Derivatives

    • The antioxidant activity of newly synthesized coumarin derivatives was evaluated using various methods. These compounds, derived from the addition reaction of maleic anhydride or mercaptoacetic acid to a key intermediate, showed significant antioxidant potential when compared with ascorbic acid, indicating their utility in oxidative stress-related applications (Kadhum et al., 2011).

    Synthesis and Characterization of Coumarin Derivatives

    • Another study focused on the synthesis and characterization of new coumarin derivatives, starting from 4-methyl-7-hydroxycoumarin. These compounds were tested for antibacterial activity, showing significant activity against common bacterial strains, thus highlighting their potential as antibacterial agents (Hamdi et al., 2012).

    Safety And Hazards



    • As with any chemical compound, safety precautions should be taken during handling, storage, and disposal.

    • Consult relevant safety data sheets and follow standard laboratory safety practices.




  • Future Directions



    • Further research could explore the compound’s biological activity, potential applications, and optimization of synthesis methods.




    I hope this analysis provides a comprehensive overview of “2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetamide.” If you have any specific questions or need further details, feel free to ask! 😊


    properties

    IUPAC Name

    2-(7-hydroxy-2-oxochromen-4-yl)acetamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C11H9NO4/c12-10(14)3-6-4-11(15)16-9-5-7(13)1-2-8(6)9/h1-2,4-5,13H,3H2,(H2,12,14)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    YXBOCMCJTKIUAP-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC2=C(C=C1O)OC(=O)C=C2CC(=O)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C11H9NO4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID80420601
    Record name 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80420601
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    219.19 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetamide

    CAS RN

    101999-45-5
    Record name 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80420601
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    31
    Citations
    AA Elhenawy, LM Al-Harbi, MA El-Gazzar… - … Acta Part A: Molecular …, 2019 - Elsevier
    Novel coumarin amino acid derivatives were synthesized. The structure of synthesized compounds has established on basis of different spectral data. The optimization geometry, …
    Number of citations: 28 www.sciencedirect.com
    L Pisani, G Muncipinto, TF Miscioscia… - Journal of medicinal …, 2009 - ACS Publications
    In an effort to discover novel selective monoamine oxidase (MAO) B inhibitors with favorable physicochemical and pharmacokinetic profiles, 7-[(m-halogeno)benzyloxy]coumarins …
    Number of citations: 118 pubs.acs.org
    O García-Beltrán, NP Mena, P Aguirre… - PLoS …, 2017 - journals.plos.org
    Iron accumulation, oxidative stress and calcium signaling dysregulation are common pathognomonic signs of several neurodegenerative diseases, including Parkinsons and Alzheimer’…
    Number of citations: 16 journals.plos.org
    B Fouché, S Turner, R Gorham, EJ Stephenson… - Molecular …, 2023 - Springer
    Coumarins are plant-derived polyphenolic compounds belonging to the benzopyrones family, possessing wide-ranging pharmaceutical applications including cytoprotection, which …
    Number of citations: 7 link.springer.com
    A Husain, K Al Balushi, MJ Akhtar, SA Khan - Journal of Molecular Structure, 2021 - Elsevier
    Alzheimer's disease (AD) is a major progressive and perplexing cortical degenerative disease of the brain in the elderly. It contributes to a significant socioeconomic burden on patients, …
    Number of citations: 24 www.sciencedirect.com
    S Hamulakova, L Janovec, M Hrabinova… - Journal of medicinal …, 2014 - ACS Publications
    A series of novel tacrine derivatives and tacrine–coumarin heterodimers were designed, synthesized, and biologically evaluated for their potential inhibitory effect on both …
    Number of citations: 118 pubs.acs.org
    LG de Souza, MN Rennó, JD Figueroa-Villar - Chemico-biological …, 2016 - Elsevier
    The first report in literature of the isolation of coumarin was in the year 1820. After this report, other papers were published demonstrating the isolation and synthesis of coumarin and …
    Number of citations: 152 www.sciencedirect.com
    A Elhenawy, MS Kadh, A Radwan… - J Chem Pharm …, 2015 - academia.edu
    Several effective anticancer therapeutic drugs containing coumarin nucleus targeting carbonic anhydrase enzyme. Thus, some coumarin derivatives 1-22 were prepared. The structures …
    Number of citations: 5 www.academia.edu
    MS Kadah, RD Abd-Elghany, MK Hassanein - Int J Sci, 2016 - core.ac.uk
    Several effective anticancer therapeutic drugs containing coumarin nucleus. Thus, some coumarin derivatives 3-22 were prepared. The structures of these compounds established on …
    Number of citations: 4 core.ac.uk
    M Zhu, L Ma, J Wen, B Dong, Y Wang, Z Wang… - European Journal of …, 2020 - Elsevier
    Since dual inhibitors may yield lower toxicity and reduce the likelihood of drug resistance, as well as inhibitors of HIV-1 PR and RT constitute the core of chemotherapy for AIDS …
    Number of citations: 31 www.sciencedirect.com

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